Hydroflumethiazide-13CD2

概要

説明

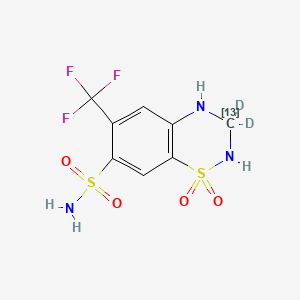

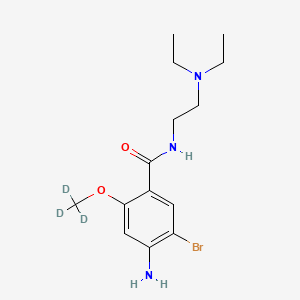

Hydroflumethiazide-13C-d2 is a labeled compound used primarily in scientific research. It is a deuterium and carbon-13 labeled version of Hydroflumethiazide, a thiazide diuretic. The labeling with stable isotopes such as deuterium and carbon-13 makes it particularly useful as an internal standard in mass spectrometry for the quantification of Hydroflumethiazide .

科学的研究の応用

Hydroflumethiazide-13C-d2 is extensively used in scientific research, including:

Chemistry: As an internal standard in mass spectrometry for the accurate quantification of Hydroflumethiazide.

Biology: In metabolic studies to trace the distribution and breakdown of Hydroflumethiazide in biological systems.

Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Hydroflumethiazide.

Industry: In quality control processes to ensure the consistency and purity of Hydroflumethiazide formulations

作用機序

ヒドロフルメチアジド-13C-d2は、ヒドロフルメチアジドと同様に、チアズィド系利尿薬として作用します。これは、ネフロンの遠位尿細管におけるナトリウム-塩化物共輸送体(SLC12A3)を阻害します。 この阻害により、ナトリウムの再吸収が減少し、ナトリウムと水の排泄が増加し、血圧が低下します .

分子標的と経路:

ナトリウム-塩化物共輸送体(SLC12A3): 主要な標的。

遠位尿細管: ネフロンにおける作用部位.

Safety and Hazards

Hydroflumethiazide is contraindicated in patients with anuria . It should be used with caution in severe renal disease, as it may precipitate azotemia . It should also be used with caution in patients with severe liver disease, as minor alterations of fluid and electrolyte balance may precipitate hepatic coma .

生化学分析

Biochemical Properties

Hydroflumethiazide-13CD2 interacts with various biomolecules in the body. It is a thiazide diuretic and an inhibitor of carbonic anhydrase (CA), showing selectivity for CAII, CAVB, CAVII, CAIX, CAXII, and CAXIV . These interactions play a crucial role in its function as a diuretic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to treat hypertension and edema, conditions that involve the workload of the heart and arteries . By influencing cell function, this compound helps manage these conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects at the molecular level. It exerts its effects by inhibiting carbonic anhydrase, leading to diuresis . This inhibition affects the renal tubular mechanism of electrolyte reabsorption, ultimately helping to decrease fluid retention .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. A study showed that Hydroflumethiazide’s effects were consistent when administered orally every 24 hours for seven consecutive days . This suggests that this compound may have similar temporal effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a diuretic. While specific enzymes or cofactors it interacts with are not mentioned in the available literature, its inhibition of carbonic anhydrase plays a significant role in its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical to its function. While specific transporters or binding proteins it interacts with are not mentioned in the available literature, its distribution likely plays a role in its diuretic effects .

Subcellular Localization

The subcellular localization of this compound could potentially affect its activity or function. While specific compartments or organelles it targets are not mentioned in the available literature, its localization likely plays a role in its diuretic effects .

準備方法

合成ルートと反応条件: ヒドロフルメチアジド-13C-d2の合成には、ヒドロフルメチアジド分子に重水素と炭素-13を組み込む必要があります。このプロセスには、通常、以下が含まれます。

重水素化: 通常、触媒交換反応によって達成される、分子への重水素原子の導入。

工業的生産方法: ヒドロフルメチアジド-13C-d2の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、最終製品の純度と同位体濃縮を保証するための厳格な品質管理対策が含まれます .

化学反応の分析

ヒドロフルメチアジド-13C-d2は、非標識の対応物と同様に、さまざまな化学反応を起こします。

酸化: 特定の条件下で酸化され、スルホキシドとスルホンが生成されます。

還元: 還元反応により、元のチアズィド型に戻すことができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、m-クロロ過安息香酸。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

求核剤: アンモニア、第一アミン

主要な生成物:

スルホキシドとスルホン: 酸化から。

親チアズィド: 還元から。

置換誘導体: 求核置換から

4. 科学研究への応用

ヒドロフルメチアジド-13C-d2は、以下のものを含む科学研究で広く使用されています。

化学: ヒドロフルメチアジドの正確な定量化のための質量分析における内部標準として。

生物学: 生物学的システムにおけるヒドロフルメチアジドの分布と分解を調べる代謝研究で。

医学: ヒドロフルメチアジドの吸収、分布、代謝、および排泄を理解するための薬物動態研究で。

類似化合物との比較

ヒドロフルメチアジド-13C-d2は、同位体標識により、研究用途で特に有用であるため、独特です。類似の化合物には以下が含まれます。

ヒドロクロロチアジド-13C-d2: 同様の目的で使用される別の標識チアズィド系利尿薬。

クロロチアジド-13C-d2: クロロチアジドの標識バージョンであり、同様の研究コンテキストで使用されます

独自性:

同位体標識: トレーシングと定量化研究で明確な利点を提供します。

特性

IUPAC Name |

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDGGSIALPNSEE-QFNKQLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675923 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-11-9 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)